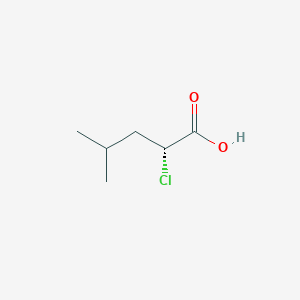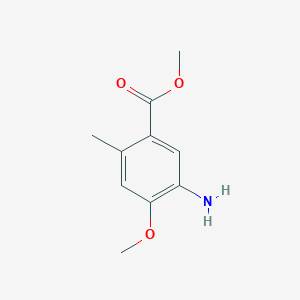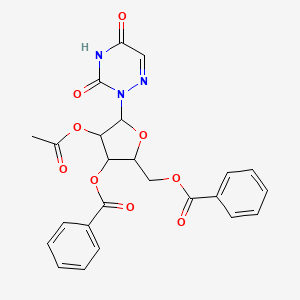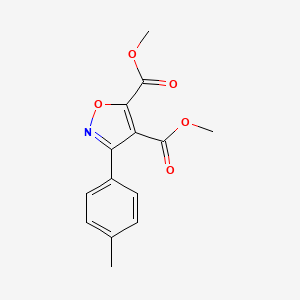
N-palmitoyl-tyrosine phosphoric acid (ammonium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-palmitoyl-tyrosine phosphoric acid (ammonium salt) is a synthetic compound that has garnered interest in various scientific fields due to its unique properties. It is a derivative of tyrosine, an amino acid, and is modified with a palmitoyl group and a phosphoric acid group. This compound is known for its role as a lysophosphatidic acid (LPA) receptor modulator, which can act as either an agonist or antagonist depending on the cellular context .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-palmitoyl-tyrosine phosphoric acid (ammonium salt) typically involves the following steps:
N-acylation: Tyrosine is acylated with palmitoyl chloride in the presence of a base to form N-palmitoyl-tyrosine.
Phosphitylation: The N-palmitoyl-tyrosine is then reacted with N,N-diisopropyl dibenzyl phosphoramidite to introduce the phosphoric acid group.
Oxidation: The phosphoramidite is oxidized to the corresponding phosphate triester.
Debenzylation: The benzyl protecting groups are removed to yield N-palmitoyl-tyrosine phosphoric acid.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .
化学反応の分析
Types of Reactions
N-palmitoyl-tyrosine phosphoric acid (ammonium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the phosphoric acid group.
Reduction: Reduction reactions can modify the palmitoyl group or the phosphoric acid group.
Substitution: The compound can participate in substitution reactions, particularly at the phosphoric acid group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different phosphoric acid derivatives, while substitution can introduce various functional groups to the molecule .
科学的研究の応用
N-palmitoyl-tyrosine phosphoric acid (ammonium salt) has several scientific research applications:
Chemistry: It is used as a model compound to study lipid interactions and membrane dynamics.
Biology: The compound is studied for its role in modulating LPA receptors, which are involved in various cellular processes such as cell proliferation, migration, and survival.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in diseases where LPA signaling is implicated, such as cancer and fibrosis.
Industry: It is used in the development of novel lipid-based drug delivery systems and as a component in biochemical assays .
作用機序
N-palmitoyl-tyrosine phosphoric acid (ammonium salt) exerts its effects primarily through modulation of LPA receptors. These receptors are G-protein coupled receptors that mediate various cellular responses. The compound can act as an agonist or antagonist, depending on the receptor subtype and cellular context. It influences pathways involved in cell proliferation, migration, and survival by modulating intracellular calcium levels and activating downstream signaling cascades .
類似化合物との比較
Similar Compounds
N-palmitoyl-serine phosphoric acid: Another LPA receptor modulator with similar properties.
Lysophosphatidic acid (LPA): The natural ligand for LPA receptors, involved in various physiological processes.
Phosphatidic acid: A precursor in the biosynthesis of many lipids and also acts as a signaling molecule .
Uniqueness
N-palmitoyl-tyrosine phosphoric acid (ammonium salt) is unique due to its specific structure, which allows it to modulate LPA receptors in a distinct manner compared to other similar compounds. Its ability to act as both an agonist and antagonist provides versatility in research applications .
特性
分子式 |
C25H45N2O7P |
|---|---|
分子量 |
516.6 g/mol |
IUPAC名 |
azanium;2-(hexadecanoylamino)-3-(4-phosphonooxyphenyl)propanoate |
InChI |
InChI=1S/C25H42NO7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(27)26-23(25(28)29)20-21-16-18-22(19-17-21)33-34(30,31)32;/h16-19,23H,2-15,20H2,1H3,(H,26,27)(H,28,29)(H2,30,31,32);1H3 |
InChIキー |
UZKHSMRJEHXEHO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride](/img/structure/B12096118.png)


![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)
![Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12096144.png)









